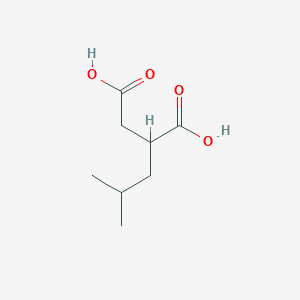

2-(2-methylpropyl)butanedioic Acid

Übersicht

Beschreibung

2-(2-Methylpropyl)butanedioic acid is a compound that can be derived from the dehydration of 2,3-butanediol (BDO), a bio-based platform chemical. BDO is a versatile compound that has been studied extensively due to its potential applications in producing various chemicals through dehydration reactions. It is a renewable alcohol that can be prepared from biomass sugars and has been identified in bacteria, yeasts, and humans .

Synthesis Analysis

The synthesis of compounds related to 2-(2-Methylpropyl)butanedioic acid involves the dehydration of 2,3-butanediol. In one study, BDO was dehydrated in a solvent-free process using the heterogeneous acid catalyst Amberlyst-15, leading to a mixture of dioxolanes, which are structurally related to 2-(2-Methylpropyl)butanedioic acid . Another study identified a new by-product during the acid-catalyzed liquid-phase dehydration of BDO, which was identified as 2-isopropyl-4,5-dimethyl-1,3-dioxolane (IDMD), formed by acetalization between 2-methyl propanal (MPA) and BDO .

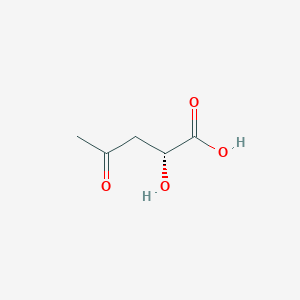

Molecular Structure Analysis

The molecular structure of compounds related to 2-(2-Methylpropyl)butanedioic acid, such as IDMD, has been characterized by various spectroscopic methods including FTIR, MS, and NMR . These methods provide detailed information about the molecular structure, such as functional groups, molecular geometry, and the presence of specific isotopes or bonds.

Chemical Reactions Analysis

The chemical reactions involving BDO and its derivatives are complex and involve multiple steps. The acid-catalyzed dehydration of BDO can lead to the formation of methyl ethyl ketone (MEK) and other by-products like IDMD . The reaction mechanisms have been updated to include new side reactions, and kinetic models have been developed to describe these reactions. The acetalization between BDO and MPA, for example, has a much higher observed activation energy compared to the ketalization between BDO and MEK .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds derived from BDO, such as the dioxolane mixture, have been studied for their potential applications. The dioxolane mixture has a high anti-knock index, comparable to high octane gasoline, and a volumetric net heat of combustion significantly higher than ethanol. Its solubility in water is very low, which is advantageous for its use as a gasoline blending component, diesel oxygenate, and industrial solvent . Additionally, BDO itself has been shown to have a protective effect against acute lung injury in rats, indicating its significance and effect on mammals .

Wissenschaftliche Forschungsanwendungen

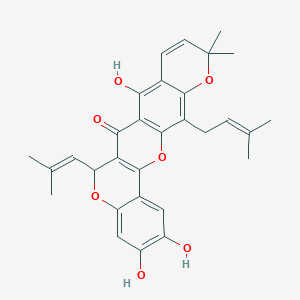

- Specific Scientific Field : Pharmaceutical Research

- Summary of the Application : “2-(2-methylpropyl)butanedioic Acid” has been found in the roots of Dactylorhiza hatagirea, a plant native to Nepal . The roots of this plant, known as Panch Aunle, have been used in traditional medicine, and the presence of “2-(2-methylpropyl)butanedioic Acid” might contribute to its medicinal properties .

- Methods of Application or Experimental Procedures : The compound was isolated from the dried roots of Dactylorhiza hatagirea. The structures of the new compounds were determined by spectroscopic and chemical methods .

- Summary of Results or Outcomes : The study resulted in the isolation of several new compounds from the roots of Dactylorhiza hatagirea, including “2-(2-methylpropyl)butanedioic Acid”. These compounds might contribute to the medicinal properties of the plant .

-

Chemical Synthesis : “2-(2-methylpropyl)butanedioic Acid” is available for purchase from chemical suppliers, suggesting it may be used as a reagent in chemical synthesis . The specific reactions it is used in would depend on the research being conducted.

-

Material Science : Given its specific molecular structure, “2-(2-methylpropyl)butanedioic Acid” could potentially be used in material science research, particularly in the development of new polymers or other materials .

-

Biochemical Research : As this compound has been found in certain plants, it may be of interest in biochemical research, particularly in understanding the metabolic pathways of these plants .

-

Chemical Synthesis : “2-(2-methylpropyl)butanedioic Acid” is available for purchase from chemical suppliers, suggesting it may be used as a reagent in chemical synthesis . The specific reactions it is used in would depend on the research being conducted.

-

Material Science : Given its specific molecular structure, “2-(2-methylpropyl)butanedioic Acid” could potentially be used in material science research, particularly in the development of new polymers or other materials .

-

Biochemical Research : As this compound has been found in certain plants, it may be of interest in biochemical research, particularly in understanding the metabolic pathways of these plants .

Safety And Hazards

Eigenschaften

IUPAC Name |

2-(2-methylpropyl)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-5(2)3-6(8(11)12)4-7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIYZBBVETVKTQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501347204 | |

| Record name | 2-Isobutylsuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-methylpropyl)butanedioic Acid | |

CAS RN |

5702-99-8 | |

| Record name | 2-Isobutylsuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005702998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Isobutylsuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-methylpropyl)butanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ISOBUTYLSUCCINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N4R6G7BKC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

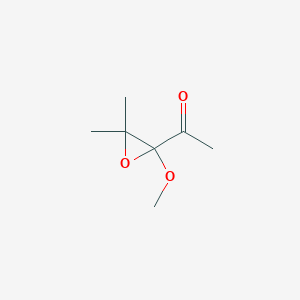

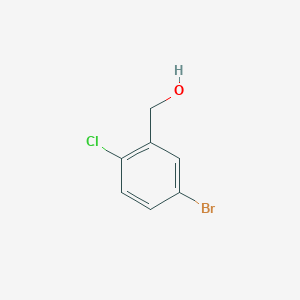

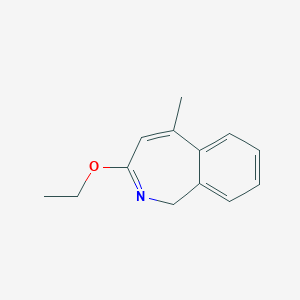

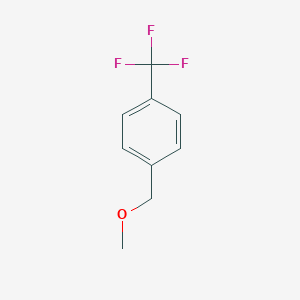

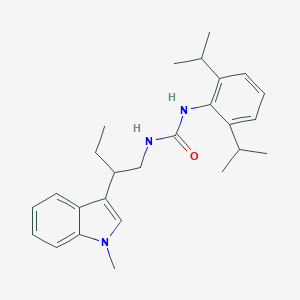

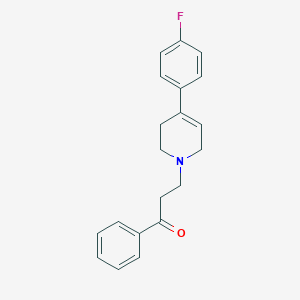

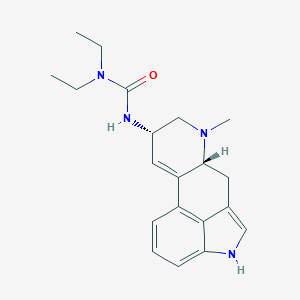

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Amino-3,5-dichlorophenyl)-2-[(2-methylpentan-2-yl)amino]ethanol](/img/structure/B125687.png)

![tert-Butyl (4R-cis)-6-[(acetyloxy)methyl]-2,2-dimethyl-1,3-dioxane-4-acetate](/img/structure/B125711.png)